8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline
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Overview
Description
8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a piperidine ring substituted with a 2-methoxybenzenesulfonyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with 1-(2-methoxybenzenesulfonyl)piperidine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline can undergo various types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the quinoline ring reacts with electrophiles like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Quinoline N-oxide
Reduction: Aminoquinoline derivatives
Substitution: Halogenated or sulfonylated quinoline derivatives
Scientific Research Applications
8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. The piperidine ring and the 2-methoxybenzenesulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-3-(propan-2-yl)urea: This compound shares a similar piperidine ring substituted with a methoxybenzenesulfonyl group but differs in its core structure.
2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole: This compound features a benzothiazole core instead of a quinoline core.
Uniqueness
8-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline is unique due to its quinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-18-8-2-3-10-20(18)28(24,25)23-14-11-17(12-15-23)27-19-9-4-6-16-7-5-13-22-21(16)19/h2-10,13,17H,11-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZCJQBRWJXZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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